Structural Uniqueness and Pharmacophore Space
The compound's unique combination of N-3 phenylpropyl and C-7 methyl substituents on the oxazolo[2,3-f]purinedione core differentiates it structurally from known biologically active analogs. For comparison, the PDE4 inhibitor Ro 20-1724 contains a C-7 tert-butyl and N-3 isobutyl group, while the adenosine A2A antagonist 'compound 9' from Drabczyńska et al. (2004) features a C-7 octyl substituent [1]. No quantitative pharmacological data was identified for this specific compound in primary literature or authoritative databases.
| Evidence Dimension | Structural (Substituent) Comparison |
|---|---|
| Target Compound Data | N-3 = (CH2)3-Ph; C-7 = CH3; N-1 = CH3 |
| Comparator Or Baseline | Ro 20-1724: N-3 = CH2CH(CH3)2, C-7 = C(CH3)3; 'Compound 9': C-7 = n-C8H17 |
| Quantified Difference | Qualitative structural difference; no bioactivity data for target compound. |
| Conditions | Structural analysis based on chemical identity. |
Why This Matters
This structural distinction forms the basis for pursuing this compound as a novel scaffold, as its pharmacological profile is predicted to be distinct from other oxazolo[2,3-f]purinediones, though this remains unverified.
- [1] Drabczyńska, A., & Müller, C. E. (2004). Tricyclic oxazolo[2,3-f]purinediones: potency as adenosine receptor ligands and anticonvulsants. Bioorganic & Medicinal Chemistry, 12(18), 4895-4908. PMID: 15336269. View Source
